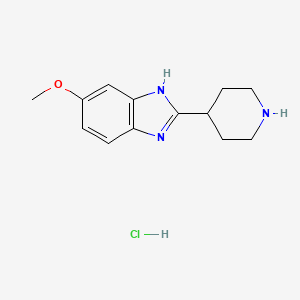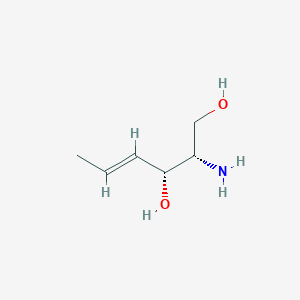
C6-Sphingosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C6-Sphingosine, also known as N-Hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling and regulation. It is a synthetic analog of naturally occurring sphingosine, which is a key component of sphingolipids found in cell membranes. Sphingolipids are essential for maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
C6-Sphingosine can be synthesized through several methods. One common approach involves the acylation of sphingosine with hexanoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the sphingosine and hexanoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality .
化学反应分析
Types of Reactions
C6-Sphingosine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
- Sphingosine-1-phosphate (S1P)
- Dihydrosphingosine
- Various substituted sphingosine derivatives
科学研究应用
C6-Sphingosine has a wide range of applications in scientific research:
- Chemistry : It is used as a model compound to study sphingolipid metabolism and signaling pathways .
- Biology : this compound is employed in cell culture studies to investigate its effects on cell growth, differentiation, and apoptosis .
- Medicine : It has potential therapeutic applications in cancer treatment, as it can induce apoptosis in cancer cells .
- Industry : this compound is used in the development of sphingolipid-based nanotherapeutics for drug delivery .
作用机制
C6-Sphingosine exerts its effects by modulating various cellular signaling pathways. It can be phosphorylated to form sphingosine-1-phosphate (S1P), which binds to specific G-protein-coupled receptors (GPCRs) on the cell surface. This binding activates downstream signaling pathways involved in cell proliferation, survival, and migration . Additionally, this compound can induce apoptosis by disrupting mitochondrial function and activating caspases .
相似化合物的比较
Similar Compounds
- Sphingosine
- Dihydrosphingosine
- Sphingosine-1-phosphate (S1P)
- C6-NBD-ceramide
Uniqueness
C6-Sphingosine is unique due to its synthetic nature and specific acyl chain length, which allows for targeted studies on sphingolipid metabolism and signaling. Unlike natural sphingosine, this compound can be easily modified to create various derivatives for research purposes .
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
(E,2S,3R)-2-aminohex-4-ene-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+/t5-,6+/m0/s1 |
InChI 键 |
NEMDEAKTUXYLHL-KFBNRENSSA-N |
手性 SMILES |
C/C=C/[C@H]([C@H](CO)N)O |
规范 SMILES |
CC=CC(C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


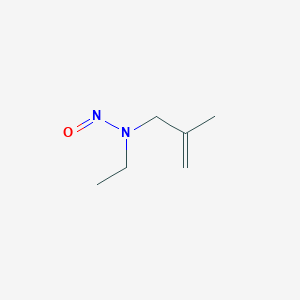

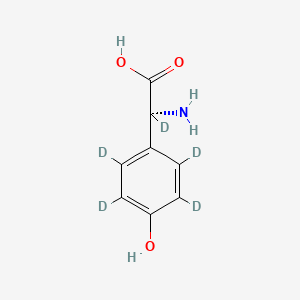
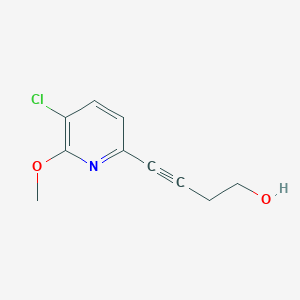
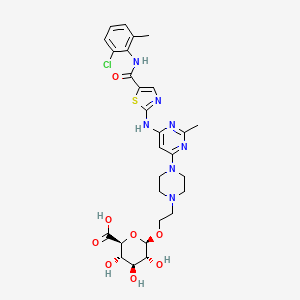
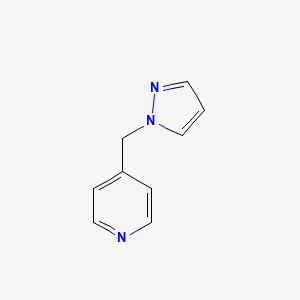
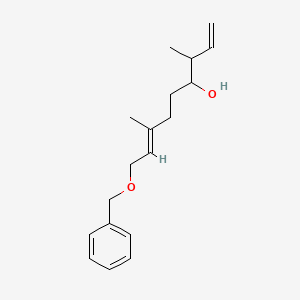
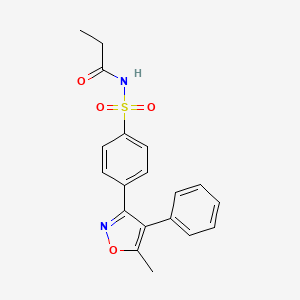
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)

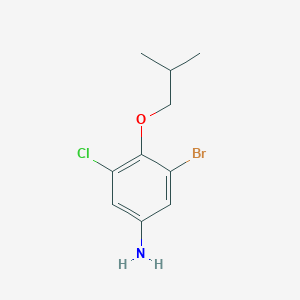
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
